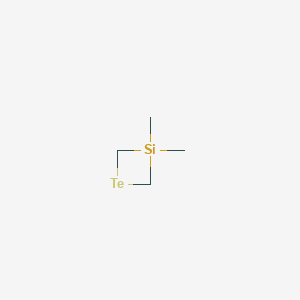
3,3-Dimethyl-1,3-tellurasiletane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1,3-tellurasiletane is an organotellurium compound characterized by the presence of tellurium and silicon atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,3-tellurasiletane typically involves the reaction of tellurium-containing precursors with silicon-based reagents under controlled conditions. One common method involves the use of tert-butyl alcohol and acetylene as starting materials, with a transition metal salt as a catalyst. The reaction is carried out in the presence of an acid, followed by distillation to obtain a high-purity product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and cost-effectiveness, ensuring minimal environmental impact and high product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-1,3-tellurasiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert it back to its elemental form.
Substitution: It can participate in substitution reactions where tellurium or silicon atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide, while substitution reactions can produce a variety of organotellurium compounds.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1,3-tellurasiletane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organotellurium compounds.
Biology: Its unique properties make it a candidate for studying biological interactions involving tellurium.
Industry: Used in the production of specialized materials and as a catalyst in certain chemical reactions
Wirkmechanismus
The mechanism by which 3,3-Dimethyl-1,3-tellurasiletane exerts its effects involves interactions at the molecular level. The tellurium atom can form bonds with various substrates, influencing the reactivity and stability of the compound. These interactions often involve changes in the electronic structure of the molecule, which can affect its chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Dimethyl-1-butene
- 3,3-Dimethyl-1-butyne
- 3,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide
Uniqueness
Compared to similar compounds, 3,3-Dimethyl-1,3-tellurasiletane is unique due to the presence of both tellurium and silicon atoms. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
918905-20-1 |
|---|---|
Molekularformel |
C4H10SiTe |
Molekulargewicht |
213.8 g/mol |
IUPAC-Name |
3,3-dimethyl-1,3-tellurasiletane |
InChI |
InChI=1S/C4H10SiTe/c1-5(2)3-6-4-5/h3-4H2,1-2H3 |
InChI-Schlüssel |
BPQWCGSUHJJKRF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C[Te]C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


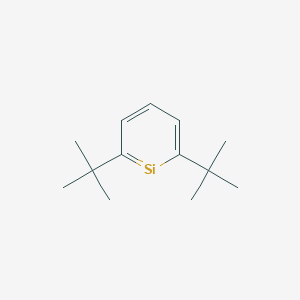
![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B12614198.png)
![Benzoic acid, 4-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12614213.png)
![6-Benzoyl-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B12614220.png)
![1,1'-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene]](/img/structure/B12614225.png)
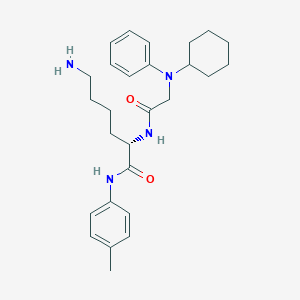
![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}benzoic acid](/img/structure/B12614233.png)
![4-Methyl-6-[(5-nitrothiophen-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B12614240.png)

![7-Chloro-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12614253.png)
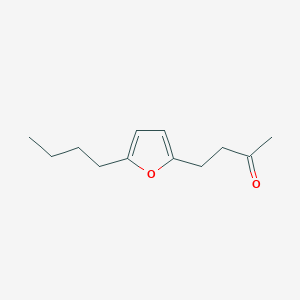
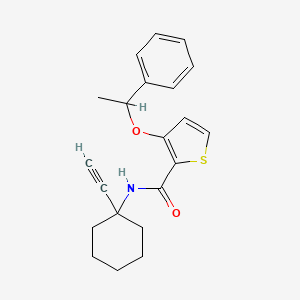
![3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide](/img/structure/B12614281.png)
![(6S)-4-[(4-Methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one](/img/structure/B12614287.png)
